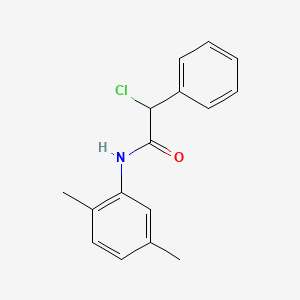

2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is an organic compound with the molecular formula C16H16ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a dimethylphenyl group, and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride, followed by the introduction of a phenyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: 2,5-dimethylaniline reacts with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(2,5-dimethylphenyl)acetamide.

Step 2: The intermediate product is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Nucleophilic substitution: Formation of substituted amides or thiol derivatives.

Oxidation: Formation of carboxylic acids or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Applications De Recherche Scientifique

2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of proteins, thereby affecting their function and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(2,4-dimethylphenyl)acetamide

- 2-chloro-N-(2,5-dimethylphenyl)acetamide

- 2-chloro-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is unique due to the presence of both a dimethylphenyl group and a phenyl group, which confer distinct chemical and biological properties. This combination enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Activité Biologique

2-Chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on antimicrobial and antifungal activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a nucleophilic acyl substitution reaction between 2,5-dimethylaniline and chloroacetyl chloride. This process is generally conducted in an inert organic solvent such as dichloromethane under controlled temperature conditions to minimize side reactions. The molecular structure features a chloro group and an acetamide functional group attached to a dimethyl-substituted phenyl ring.

Antimicrobial Properties

Research has demonstrated that chloroacetamides, including this compound, exhibit notable antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of related compounds against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing reduced efficacy against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL | |

| MRSA | 32 µg/mL | |

| Candida albicans | 256 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study assessed its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results indicated that the compound inhibited biofilm formation significantly and demonstrated a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL .

Table 2: Antifungal Activity Results

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|---|

| This compound | Candida albicans | 128–256 µg/mL | 512–1024 µg/mL |

| Candida parapsilosis | 128–256 µg/mL | 512–1024 µg/mL |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interfere with cellular processes in microbes by disrupting membrane integrity or inhibiting key metabolic pathways. Notably, it does not appear to damage the fungal cell wall directly but may inhibit growth through other mechanisms .

Case Studies

- Antifungal Study : In vitro studies evaluated the antifungal potential of this compound against clinical strains resistant to conventional treatments. The findings highlighted its ability to inhibit biofilm formation and reduce fungal viability significantly when tested alongside standard antifungals like amphotericin B .

- Antibacterial Screening : A comprehensive screening of various chloroacetamides revealed that those with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity. This study utilized quantitative structure-activity relationship (QSAR) models to predict efficacy based on chemical structure .

Propriétés

IUPAC Name |

2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-11-8-9-12(2)14(10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUODHHRXDZDTHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.